molecular formula C23H17N3O7 B11531748 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate

Cat. No.: B11531748
M. Wt: 447.4 g/mol
InChI Key: ILAWUGGTQHHZHD-ZVHZXABRSA-N
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Description

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound characterized by its unique structural components This compound features a 2,3-dihydro-1,4-benzodioxin moiety, a formamido group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoate derivatives.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of a benzodioxin core, formamido group, and nitrobenzoate ester.

Properties

Molecular Formula

C23H17N3O7

Molecular Weight

447.4 g/mol

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H17N3O7/c27-22(17-5-10-20-21(13-17)32-12-11-31-20)25-24-14-15-1-8-19(9-2-15)33-23(28)16-3-6-18(7-4-16)26(29)30/h1-10,13-14H,11-12H2,(H,25,27)/b24-14+

InChI Key

ILAWUGGTQHHZHD-ZVHZXABRSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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